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Compound of Interest

Compound Name: Fmoc-DL-histidine

Cat. No.: B2687447 Get Quote

For researchers, scientists, and professionals in drug development, the precise

characterization of raw materials is paramount to ensure the integrity and purity of synthesized

peptides. Fmoc-DL-histidine is a critical building block in solid-phase peptide synthesis

(SPPS). This guide provides a comparative overview of its mass spectrometry characterization,

offering insights into expected fragmentation patterns and contrasting it with common

alternatives. While specific, published mass spectra for Fmoc-DL-histidine are not readily

available in the public domain, this guide extrapolates from established principles of mass

spectrometry for protected amino acids and related compounds.

Comparison with Alternative Protected Histidines
In peptide synthesis, histidine is often protected with groups other than Fmoc

(fluorenylmethyloxycarbonyl) on the alpha-amino group, most commonly Boc (tert-

butyloxycarbonyl) and Trt (trityl) on the imidazole side chain. The choice of protecting group

influences the conditions for deprotection and can affect the mass spectrometric behavior of

the amino acid derivative.

Table 1: Comparison of Common Histidine Protecting Groups
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Protecting Group Typical Location
Key Mass Spec
Feature

Notes

Fmoc α-amino group

Characteristic loss of

the Fmoc group (222

Da) or fragments

thereof.

Base-labile, used for

N-terminal protection

in SPPS.

Boc α-amino or side chain

Prone to facile neutral

loss of isobutylene (56

Da) or the entire Boc

group (100 Da).[1][2]

Acid-labile, a common

alternative to Fmoc for

N-terminal protection.

Trt Side chain (imidazole)

Can lead to a stable

trityl cation upon

fragmentation.

Acid-labile, used for

side-chain protection

to prevent side

reactions.

Expected Mass Spectrometry Data for Fmoc-DL-
Histidine
Electrospray ionization (ESI) is a soft ionization technique commonly used for analyzing amino

acid derivatives, typically yielding the protonated molecule [M+H]⁺. Tandem mass spectrometry

(MS/MS) is then used to fragment this precursor ion to confirm its structure.

The molecular weight of Fmoc-L-histidine is 377.4 g/mol . Therefore, in positive ion mode ESI-

MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of

approximately 378.4.

Table 2: Predicted Major Ions for Fmoc-DL-Histidine in ESI-MS/MS
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Ion Predicted m/z Description

[M+H]⁺ 378.4 Protonated parent molecule.

[M+H - H₂O]⁺ 360.4
Loss of water from the

carboxylic acid group.

[M+H - CO₂]⁺ 334.4
Loss of carbon dioxide from

the carboxylic acid group.

[Fmoc group]⁺ 179.1
Fragment corresponding to the

fluorenylmethane cation.

[M+H - Fmoc]⁺ 156.1
Loss of the entire Fmoc

protecting group (222.2 Da).

Immonium ion 110.1
Characteristic fragment for

histidine.

The fragmentation of unprotected histidine often involves the preferential loss of water and

carbon monoxide.[3] For Fmoc-DL-histidine, fragmentation will likely be dominated by

cleavages related to the stable Fmoc group and characteristic losses from the amino acid

structure.

Experimental Protocols
Below is a generalized protocol for the analysis of Fmoc-DL-histidine using Liquid

Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation
Prepare a stock solution of Fmoc-DL-histidine at 1 mg/mL in a suitable solvent such as

methanol or a mixture of acetonitrile and water.

Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile

phase composition.

Filter the final solution through a 0.22 µm syringe filter before injection.
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LC-MS/MS Method
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-

performance liquid chromatography (UHPLC) system coupled to a tandem mass

spectrometer (e.g., a Q-TOF or triple quadrupole).

Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 5%),

ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold

for a short period, and then return to initial conditions for re-equilibration.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 µL.

Ionization Mode: Electrospray Ionization (ESI), Positive.

MS Analysis:

Full Scan (MS1): Scan a mass range that includes the expected parent ion (e.g., m/z 100-

500).

Tandem MS (MS2): Select the [M+H]⁺ ion (m/z 378.4) for collision-induced dissociation

(CID). Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive

fragmentation spectrum.

Quality Control Workflow
Mass spectrometry is a cornerstone of quality control for raw materials in peptide

manufacturing.[4][5] It serves to confirm the identity and assess the purity of protected amino

acids like Fmoc-DL-histidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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